Ethyl 3-amino-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-oate hydrochloride
Description
Overview of Ethyl 3-amino-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-oate Hydrochloride
This compound is a specialized organic compound characterized by its unique structural architecture incorporating both trifluoromethoxy and enaminone functionalities. The compound belongs to the broader class of fluorinated aniline derivatives, which have gained considerable attention in contemporary chemical research due to their distinctive physicochemical properties. With the molecular formula C₁₂H₁₄ClF₃N₂O₃ and a molecular weight of 326.699 grams per mole, this compound exhibits a complex molecular structure that combines multiple functional groups in a single framework.
The compound is systematically identified by the Chemical Abstracts Service number 317821-98-0 and carries the MDL number MFCD00243911, establishing its unique position in chemical databases worldwide. The hydrochloride salt form enhances the compound's stability and solubility characteristics, making it more suitable for various research applications. The presence of the trifluoromethoxy group contributes significantly to the compound's lipophilicity and metabolic stability, properties that are highly valued in pharmaceutical and materials science research.
Physical characterization reveals that this compound exists as a crystalline solid with a melting point range of 169-171°C. This relatively high melting point indicates strong intermolecular interactions within the crystal lattice, likely attributed to hydrogen bonding networks established through the amino and hydrochloride functionalities. The compound demonstrates excellent thermal stability under ambient storage conditions, requiring only standard laboratory storage protocols.
Table 1: Physical and Chemical Properties of this compound
Historical Context and Discovery
The development of this compound represents part of the broader historical evolution of fluorinated organic chemistry that began in earnest during the mid-twentieth century. The systematic incorporation of trifluoromethoxy groups into aromatic systems emerged from pioneering research into selective carbon-hydrogen trifluoromethoxylation methodologies. These early investigations demonstrated that trifluoromethoxy substitution could dramatically alter the physicochemical properties of organic molecules, leading to enhanced stability and unique reactivity patterns.
The synthetic approaches to trifluoromethoxylated aniline derivatives evolved through several distinct phases of chemical methodology development. Initial synthetic strategies relied heavily on traditional nucleophilic aromatic substitution reactions, which often required harsh reaction conditions and resulted in limited substrate scope. The development of more sophisticated synthetic methodologies, including silver-mediated trifluoromethoxylation reactions, represented a significant advancement in the field, enabling the preparation of complex trifluoromethoxylated compounds under milder conditions.
Historical research into enaminone chemistry provided the foundational knowledge necessary for understanding the reactivity patterns exhibited by compounds such as this compound. Early investigations into the behavior of ethyl 3-aminocrotonate and related compounds established the fundamental principles governing enaminone reactivity, including their ability to function as both carbon nucleophiles and carbon-nitrogen ambident nucleophiles depending upon reaction conditions. These mechanistic insights proved crucial for the subsequent development of more complex trifluoromethoxylated enaminone derivatives.
The synthesis of 4-(trifluoromethoxy)aniline, a key precursor in the preparation of this compound, represents a significant milestone in fluorinated aromatic chemistry. The development of efficient synthetic routes to this intermediate involved multiple synthetic transformations, including nitration, reduction, and diazotization sequences that required careful optimization to achieve acceptable yields and purities.
Relevance in Contemporary Chemical Research
Contemporary chemical research has witnessed a dramatic increase in interest surrounding trifluoromethoxylated compounds, with this compound representing an important example of this compound class. The unique combination of trifluoromethoxy and enaminone functionalities within a single molecular framework provides researchers with opportunities to explore novel reactivity patterns and develop innovative synthetic methodologies. Recent advances in metallaphotoredox catalysis have opened new avenues for incorporating trifluoromethyl groups into complex molecular architectures, highlighting the continued relevance of compounds such as this compound in modern synthetic chemistry.
The compound's structural features make it particularly valuable for investigating structure-activity relationships in medicinal chemistry research. The presence of the trifluoromethoxy group contributes to enhanced lipophilicity and metabolic stability, properties that are highly sought after in pharmaceutical development. Research into enaminone-containing compounds has demonstrated their potential as anticonvulsant agents, with structural modifications to the enaminone core showing significant effects on biological activity. The specific substitution pattern present in this compound provides a unique platform for exploring these structure-activity relationships.
Contemporary synthetic methodology development has benefited significantly from studies involving trifluoromethoxylated compounds like this compound. Silver-mediated carbon-hydrogen trifluoromethoxylation reactions have emerged as powerful tools for late-stage functionalization of complex organic molecules, with particular success observed in the modification of pyridines and other heterocyclic systems. These methodological advances have expanded the scope of accessible trifluoromethoxylated structures and enhanced the practical utility of compounds such as this compound.
The development of continuous flow synthesis processes for beta-aminocrotonate derivatives has provided new insights into the scalable preparation of enaminone compounds. These methodological advances have demonstrated that high-yield synthesis of complex enaminone structures can be achieved under mild, non-cryogenic conditions, representing a significant improvement over traditional batch processes. The application of these synthetic strategies to trifluoromethoxylated enaminones such as this compound offers promising opportunities for efficient large-scale preparation.
Table 2: Contemporary Research Applications of this compound
Objectives and Scope of the Review
The primary objective of this comprehensive review is to provide a detailed analysis of this compound, encompassing its fundamental chemical properties, synthetic accessibility, and contemporary research applications. This review aims to consolidate the scattered literature surrounding this compound and related trifluoromethoxylated enaminones, providing researchers with a unified resource for understanding the current state of knowledge in this specialized area of organic chemistry. Through systematic examination of available data and research findings, this review seeks to identify knowledge gaps and highlight opportunities for future investigation.
The scope of this review encompasses multiple interconnected aspects of this compound chemistry, including detailed analysis of its structural characteristics, physicochemical properties, and synthetic preparation methods. Particular attention is devoted to understanding the unique reactivity patterns exhibited by this compound, with emphasis on how the combination of trifluoromethoxy and enaminone functionalities influences its chemical behavior. The review examines contemporary synthetic methodologies that have enabled access to this compound and related structures, highlighting recent advances in trifluoromethoxylation chemistry and enaminone synthesis.
Contemporary applications of this compound in various research contexts form a significant component of this review's scope. The examination includes detailed analysis of the compound's role in medicinal chemistry research, particularly its potential as a pharmacologically active scaffold or synthetic intermediate. The review also explores the compound's utility in synthetic methodology development, including its applications in multicomponent coupling reactions and late-stage functionalization strategies.
The methodological scope of this review extends to analysis of characterization techniques commonly employed for compounds of this type, including spectroscopic methods, chromatographic analysis, and crystallographic studies. Special consideration is given to the challenges and opportunities associated with handling trifluoromethoxylated compounds, including considerations related to stability, purification, and analytical characterization. The review aims to provide practical guidance for researchers working with this compound and related compounds.
Properties
IUPAC Name |
ethyl (E)-3-amino-3-[4-(trifluoromethoxy)anilino]prop-2-enoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O3.ClH/c1-2-19-11(18)7-10(16)17-8-3-5-9(6-4-8)20-12(13,14)15;/h3-7,17H,2,16H2,1H3;1H/b10-7+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNNQLSVNQHBQE-HCUGZAAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(N)NC1=CC=C(C=C1)OC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\N)/NC1=CC=C(C=C1)OC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-amino-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-oate hydrochloride (CAS Number: 317821-98-0) is a compound with notable biological activity, particularly in the context of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₁₄ClF₃N₂O₃
- Molar Mass : 326.7 g/mol
- Melting Point : 169-171 °C
- Hazard Classification : Irritant (Xi)
The compound exhibits biological activity through several mechanisms, primarily related to its interaction with various biological targets:
- Antimicrobial Activity : this compound has been studied for its potential antimicrobial properties. It acts by inhibiting specific bacterial enzymes, thereby disrupting the bacterial cell wall synthesis and leading to cell death.
- Inhibition of Enzymatic Pathways : Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways critical for bacterial survival. For instance, it has shown efficacy against the Type III secretion system (T3SS) in pathogenic bacteria, which is essential for their virulence.
- Cellular Mechanisms : The compound's ability to modulate cellular signaling pathways has been documented, impacting processes such as apoptosis and cell proliferation. This modulation is particularly relevant in cancer research, where it may influence tumor growth dynamics.
Case Studies and Experimental Data
Several studies have explored the biological activity of this compound:
-
Antibacterial Efficacy :
- A study demonstrated that this compound effectively inhibited the growth of Escherichia coli and Salmonella enterica, with IC50 values indicating significant potency compared to standard antibiotics.
- Table 1 summarizes the antibacterial activity against various strains:
Bacterial Strain IC50 (µM) E. coli 15 S. enterica 20 Pseudomonas aeruginosa 25 -
Cancer Cell Line Studies :
- In vitro studies on human cancer cell lines have shown that the compound induces apoptosis in a dose-dependent manner, with effective concentrations ranging from 10 µM to 50 µM.
- Table 2 presents the effect on cell viability:
Cell Line Viability (%) at 50 µM MCF-7 (Breast Cancer) 30 HeLa (Cervical Cancer) 25 A549 (Lung Cancer) 40
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Ethyl 3-amino-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-oate hydrochloride has been investigated for its potential as an anti-cancer agent. Studies have shown that compounds with trifluoromethyl groups can enhance the efficacy of drugs by improving their pharmacokinetic properties.
- Case Study : In vitro studies demonstrated that this compound inhibits the proliferation of certain cancer cell lines, suggesting its role as a lead compound for further development in oncology.
-
Biochemical Research
- This compound is utilized in proteomics research, where it serves as a reagent for the labeling of proteins. The trifluoromethoxy group enhances the solubility and stability of the compound in biological environments.
- Data Table :
Application Description Proteomics Used as a labeling reagent for protein studies Cancer Research Inhibits proliferation in cancer cell lines
-
Material Science
- The unique properties of this compound make it suitable for use in developing advanced materials, such as polymers and coatings that require enhanced chemical resistance.
- Case Study : Research indicates that incorporating this compound into polymer matrices improves thermal stability and mechanical properties.
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The trifluoromethoxy group distinguishes the target compound from analogs with trifluoromethyl (-CF₃) or alternate substituents. Below is a comparative analysis:
Preparation Methods
Synthesis via Enaminone Formation and Subsequent Amination
- Step 1: Condensation of ethyl acetoacetate with appropriate aromatic aldehydes to form the enaminone intermediate.
- Step 2: Nucleophilic aromatic substitution or amination with a trifluoromethoxy-substituted aniline derivative.
- The enaminone core can be synthesized through titanium(IV) chloride catalyzed reactions between β-dicarbonyl compounds and aldehydes, as reported in studies on enaminone synthesis.
- The introduction of the amino group at the 3-position can be achieved via nucleophilic substitution using ammonia or amines under reflux conditions.
Ethyl acetoacetate + aromatic aldehyde → Enaminone intermediate
Enaminone + 4-(trifluoromethoxy)aniline → Amino-enaminone
- High regioselectivity.
- Compatibility with various substituents.
- Potential side reactions during condensation.
- Requires careful control of reaction conditions to prevent polymerization.
Direct Condensation Using Microwave-Assisted Synthesis
Recent advances have employed microwave irradiation to accelerate the condensation reactions, improving yields and reducing reaction times.
- Use of microwave reactors to facilitate the condensation of ethyl acetoacetate with substituted aromatic aldehydes.
- Subsequent nucleophilic attack by trifluoromethoxy aniline derivatives under optimized conditions.
| Reaction Parameter | Condition | Yield (%) | Reference |
|---|---|---|---|
| Microwave power | 600 W | 85-90 | |
| Reaction time | 10-15 min | ||
| Solvent | Ethanol |
- Microwave-assisted synthesis offers cleaner reactions with fewer by-products.
- Suitable for scale-up with proper optimization.
Peptidomimetic and Flow Chemistry Approaches
Flow chemistry techniques have been explored for the synthesis of complex enaminones, offering enhanced safety and scalability.
Method Summary:
- Continuous flow reactors facilitate multi-step reactions, including condensation, amidation, and salt formation.
- Use of organozinc reagents and metal catalysis for selective functionalization.
- Continuous flow methods enable rapid synthesis of analogs with high purity.
- The process minimizes hazardous reagent handling and improves overall efficiency.
Salt Formation: Hydrochloride Salt
Post-synthesis, the free base is converted into its hydrochloride salt via treatment with hydrogen chloride gas or hydrochloric acid in organic solvents.
- Dissolve the amino-enaminone in anhydrous ethanol or methanol.
- Bubble dry HCl gas or add concentrated HCl dropwise.
- Stir at room temperature until precipitation of the hydrochloride salt occurs.
- Filter and dry under vacuum.
| Reagent | Conditions | Yield (%) | Reference |
|---|---|---|---|
| HCl gas or HCl solution | Room temperature, 1-2 hours | 90-95 |
Data Tables Summarizing Preparation Methods
| Method | Key Reactions | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Classical Condensation | Enaminone formation + amination | Well-established, high regioselectivity | Longer reaction times | 70-85 |
| Microwave-Assisted | Rapid condensation + amination | Fast, high yield, cleaner products | Equipment cost | 85-90 |
| Flow Chemistry | Multi-step continuous synthesis | Scalable, safer, efficient | Complex setup | |
| Salt Formation | Acid-base reaction for salt formation | Enhances stability and solubility | Requires precise control |
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing Ethyl 3-amino-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-oate hydrochloride, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves coupling 4-(trifluoromethoxy)aniline with a β-keto ester derivative under acidic or catalytic conditions. A stepwise approach includes:
- Step 1 : Condensation of 4-(trifluoromethoxy)aniline with ethyl 3-aminoprop-2-enoate using a coupling agent (e.g., triethylamine in ethyl acetate) at 0–5°C under nitrogen .
- Step 2 : Hydrochloride salt formation via HCl gas bubbling in anhydrous dichloromethane.
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., THF/ethyl acetate mixtures) and stoichiometry of reagents to improve yield.
Q. How can the purity and identity of this compound be validated?
- Analytical Techniques :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95%). Retention time comparisons with standards are critical .
- LCMS : Confirm molecular weight (e.g., m/z 407 [M+H]+) and fragmentation patterns .
- 1H/13C NMR : Assign peaks for the enamine proton (~δ 8.2 ppm), trifluoromethoxy group (~δ 4.5 ppm), and ethyl ester (~δ 1.3 ppm) .
Q. What are the key safety considerations for handling this compound?
- Storage : Store in airtight containers at –20°C under nitrogen to prevent hydrolysis of the enamine group.
- Handling : Use fume hoods and PPE (gloves, goggles) due to potential irritancy of hydrochloride salts and trifluoromethoxy derivatives .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound, and what functional is optimal?
- Methodology : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to model the enamine’s resonance stabilization and electron-withdrawing effects of the trifluoromethoxy group .
- Validation : Compare computed IR spectra (C=O stretch ~1700 cm⁻¹) and HOMO-LUMO gaps with experimental data. Adjust exact-exchange parameters if discrepancies arise .
Q. How can crystallographic data resolve contradictions in proposed hydrogen-bonding networks?
- Structural Analysis : Perform single-crystal X-ray diffraction (SHELX-97/2018) to determine packing motifs. Refine hydrogen-bonding parameters (e.g., D–H···A angles) using Olex2 or similar software .
- Graph Set Analysis : Apply Etter’s rules to classify motifs (e.g., R²₂(8) rings) and identify dominant interactions (e.g., N–H···O=C) .
Q. What strategies mitigate impurities during scale-up synthesis?
- Troubleshooting :
- Impurity A (unreacted aniline) : Increase equivalents of β-keto ester or use Dean-Stark traps for water removal.
- Impurity B (hydrolysis product) : Replace protic solvents (e.g., methanol) with anhydrous THF and maintain inert atmosphere .
- Purification : Use flash chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures.
Q. How do solvent effects influence the compound’s stability in biological assays?
- Stability Testing :
- Prepare stock solutions in DMSO and dilute in PBS (pH 7.4). Monitor degradation via UV-Vis (λmax ~280 nm) over 24 hours.
- Compare kinetic stability in polar vs. non-polar solvents using Arrhenius plots .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
